N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a benzothiazole ring, a furan ring, and a morpholine moiety, makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps The process begins with the preparation of the benzothiazole ring, which is achieved by reacting 4-fluoroaniline with potassium thiocyanate This intermediate is then coupled with a furan derivative under specific conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit kinases, affecting cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Contains a benzothiazole ring and a morpholine moiety but differs in other structural aspects.
Uniqueness
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)furan-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S.ClH/c1-14-12-17(15(2)28-14)20(26)25(7-3-6-24-8-10-27-11-9-24)21-23-18-5-4-16(22)13-19(18)29-21;/h4-5,12-13H,3,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHOATGSYFPGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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